
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline (CBTQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. CBTQ is a bicyclic compound that contains a quinoline ring system fused with a cyclobutane ring. The unique structural features of CBTQ make it an attractive target for synthetic chemists to explore its various properties and potential applications.
作用机制
The mechanism of action of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been reported to bind to certain receptors, such as the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the growth of certain viruses, such as herpes simplex virus and human immunodeficiency virus. Additionally, 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline in lab experiments is its relatively simple synthesis method. 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline can be synthesized using readily available starting materials and standard laboratory equipment. Another advantage of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline is its potential for use in the development of novel therapeutic agents. However, one of the limitations of using 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline. One possible direction is the development of novel therapeutic agents based on the structural features of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline. Another direction is the exploration of the various biological activities of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline and its potential applications in the field of medicinal chemistry. Additionally, the synthesis of novel derivatives of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline and their evaluation for various biological activities is another area of future research.
合成方法
The synthesis of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline can be achieved by several methods, including the Pictet-Spengler reaction, the Michael addition reaction, and the Friedlander synthesis. The Pictet-Spengler reaction is the most commonly used method for synthesizing 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form an iminium ion, which then undergoes cyclization to form the 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline ring system. The Michael addition reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization to form the 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline ring system. The Friedlander synthesis involves the reaction of an arylamine with an aldehyde or ketone to form a quinoline ring system, which is then fused with a cyclobutane ring to form 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline.
科学研究应用
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antitumor, antiviral, and antibacterial activities. 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has also been shown to possess potent antioxidant and anti-inflammatory properties. These properties make 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline a potential candidate for the development of novel therapeutic agents for the treatment of various diseases.
属性
IUPAC Name |
cyclobutyl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(12-6-3-7-12)15-10-4-8-11-5-1-2-9-13(11)15/h1-2,5,9,12H,3-4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLFQWXFKDEXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)


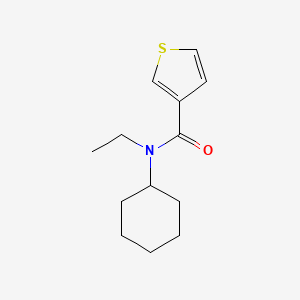
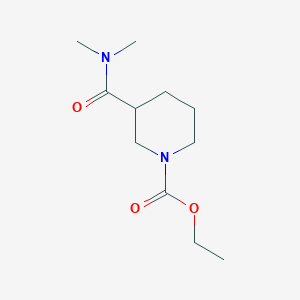
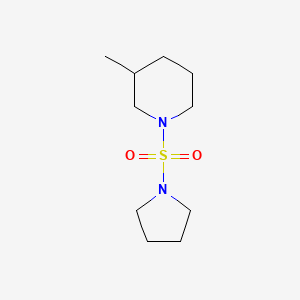
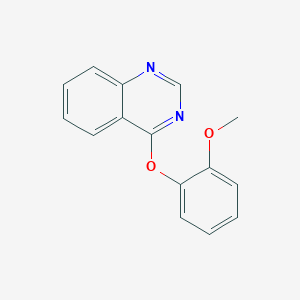
![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)
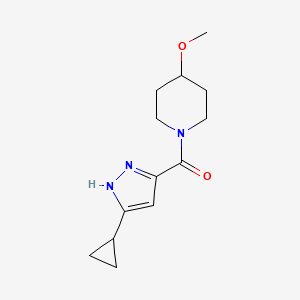

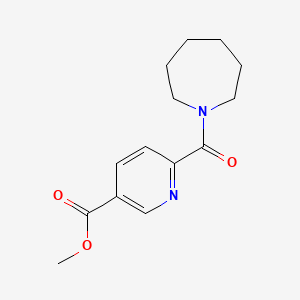

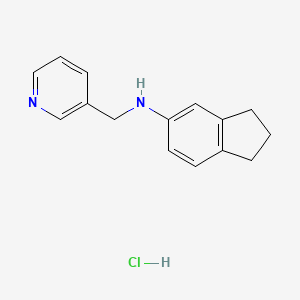
![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)